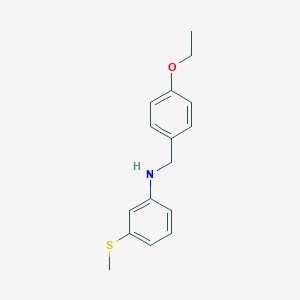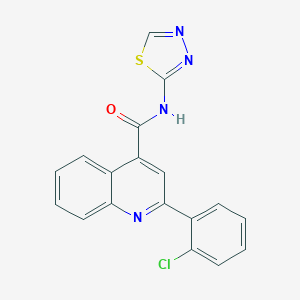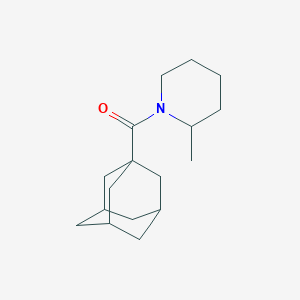![molecular formula C17H14N2O B262226 3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
3-[(2-Phenylphenyl)methoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenylphenyl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-Phenylphenyl)methoxy]pyridazine has been shown to have diverse biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to reduce tumor growth in animal models of cancer. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2-Phenylphenyl)methoxy]pyridazine in lab experiments include its high purity, stability, and diverse biological activities. The compound is easy to synthesize and can be obtained in large quantities. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-[(2-Phenylphenyl)methoxy]pyridazine. One direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors in the body. Additionally, future studies could focus on the development of new synthesis methods for the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate, followed by the reaction with 2-bromo-5-methoxybenzyl chloride. The final product is obtained by the reaction of the resulting intermediate with pyridine-2-carbaldehyde. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-[(2-Phenylphenyl)methoxy]pyridazine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.
Propiedades
Nombre del producto |
3-[(2-Phenylphenyl)methoxy]pyridazine |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
3-[(2-phenylphenyl)methoxy]pyridazine |
InChI |
InChI=1S/C17H14N2O/c1-2-7-14(8-3-1)16-10-5-4-9-15(16)13-20-17-11-6-12-18-19-17/h1-12H,13H2 |
Clave InChI |
AFHYIIPVYQMYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)

![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)

![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
